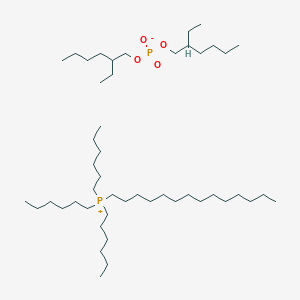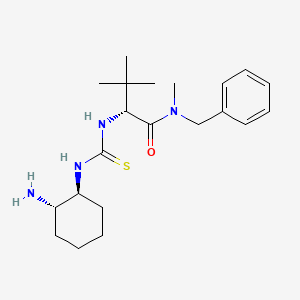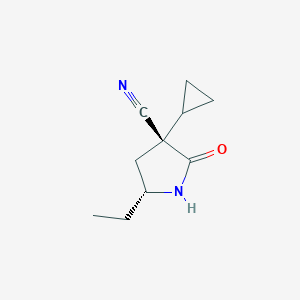![molecular formula C5H2Br2N4 B6315594 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-83-5](/img/structure/B6315594.png)
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with bromine atoms at the 4 and 7 positions
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target the c-met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles (alcohols, amines, and thiols) .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, including those involved in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
It’s known that the compound can be used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (opv) devices .
Action Environment
The action of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be influenced by environmental factors. For instance, the reaction of the compound in an aprotic dipolar solvent (DMF) was facilitated and occurred much faster than in a less polar organic solvent (chloroform) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be synthesized through a diazotization reaction. One common method involves the reaction of 2,5-dibromopyridine-3,4-diamine with sodium nitrite in the presence of hydrochloric acid at 0°C. The reaction mixture is stirred for a specific duration, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used in the diazotization reaction for synthesis.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
Substituted Triazolopyridines: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of organic materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features.
1H-1,2,3-Triazolo[4,5-b]pyridine: A related compound with a different substitution pattern.
Uniqueness
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of bromine atoms at the 4 and 7 positions, which allows for specific reactivity and potential applications in various fields. Its ability to undergo substitution and coupling reactions makes it a versatile building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
4,7-dibromo-2H-triazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXBZHGMGKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)


![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)






amino}propanoic acid](/img/structure/B6315580.png)
![7-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6315587.png)


